molecular formula C11H5BrF4N2O B13697446 5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13697446
M. Wt: 337.07 g/mol
InChI Key: MCCNTHQUSCTQFU-UHFFFAOYSA-N
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Description

MFCD33022639 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its versatility in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022639 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of MFCD33022639 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.

Chemical Reactions Analysis

Types of Reactions

MFCD33022639 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD33022639 include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD33022639 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD33022639 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD33022639 include:

  • MFCD33022638
  • MFCD33022640
  • MFCD33022641

Uniqueness

MFCD33022639 stands out due to its unique combination of stability, reactivity, and versatility. Compared to similar compounds, it offers a broader range of applications and more efficient reaction pathways, making it a valuable asset in various fields of research and industry.

Properties

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.07 g/mol

IUPAC Name

5-bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H5BrF4N2O/c12-10-9(17-8(4-19)18-10)6-3-5(11(14,15)16)1-2-7(6)13/h1-4H,(H,17,18)

InChI Key

MCCNTHQUSCTQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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